Absence of Publicly Available Potency Data Precludes Comparator-Based Selection for This Compound
A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and the patent literature returned no quantitative IC₅₀, EC₅₀, Kᵢ, or in vivo efficacy data for compound 941985-96-2. The parent patent class (EP0881219B1) reports hypoglycemic activity for exemplified compounds in genetically diabetic KK-Aʸ mice, with some derivatives lowering blood glucose by >40% at 30 mg/kg oral dosing [1]. However, compound 941985-96-2 is not among the exemplified compounds, and no activity data for it were found. Consequently, no direct head-to-head comparison or cross-study comparable analysis can be performed at this time.
| Evidence Dimension | Antihyperglycemic activity (blood glucose reduction) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Exemplified patent compound (e.g., Compound 12 in EP0881219B1): ~40–50% blood glucose reduction at 30 mg/kg p.o. in KK-Aʸ mice |
| Quantified Difference | Cannot be calculated |
| Conditions | Genetically diabetic KK-Aʸ mouse model; oral administration; 4–6 hour time point |
Why This Matters
The absence of quantitative data means that any procurement decision for this compound must be based on prospective screening intent, not on demonstrated potency or selectivity relative to known analogs.
- [1] Kyorin Pharmaceutical Co., Ltd. N-substituted dioxothiazolidylbenzamide derivatives and process for producing the same. European Patent EP0881219B1, filed December 16, 1996, and issued May 2, 2007. See experimental section for in vivo data on exemplified compounds. View Source
